molecular formula C13H8BrCl2NO B5642008 3-bromo-N-(2,3-dichlorophenyl)benzamide

3-bromo-N-(2,3-dichlorophenyl)benzamide

Cat. No.: B5642008
M. Wt: 345.0 g/mol
InChI Key: RWAOMLRSRZSQSC-UHFFFAOYSA-N
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Description

3-bromo-N-(2,3-dichlorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position and two chlorine atoms at the second and third positions on the phenyl ring attached to the nitrogen atom of the benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,3-dichlorophenyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 2,3-dichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,3-dichlorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., dimethylformamide).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

    Coupling Products: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

3-bromo-N-(2,3-dichlorophenyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.

    Biological Studies: It serves as a tool compound in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,3-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in downstream effects on cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(3,5-dichlorophenyl)benzamide: Similar structure but with chlorine atoms at different positions.

    2-bromo-N-(2,3-dichlorophenyl)benzamide: Bromine atom at a different position.

    3-chloro-N-(2,3-dichlorophenyl)benzamide: Chlorine atom instead of bromine.

Uniqueness

3-bromo-N-(2,3-dichlorophenyl)benzamide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with molecular targets. This unique arrangement can result in distinct biological and chemical properties compared to similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-N-(2,3-dichlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl2NO/c14-9-4-1-3-8(7-9)13(18)17-11-6-2-5-10(15)12(11)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAOMLRSRZSQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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